molecular formula C34H35N9O14S B13763410 2,4,6-Trinitrophenol--N,N-diethyl-2-{2-[(4-propylphenyl)sulfanyl]-1H-benzimidazol-1-yl}ethan-1-amine (2/1) CAS No. 4922-03-6

2,4,6-Trinitrophenol--N,N-diethyl-2-{2-[(4-propylphenyl)sulfanyl]-1H-benzimidazol-1-yl}ethan-1-amine (2/1)

Cat. No.: B13763410
CAS No.: 4922-03-6
M. Wt: 825.8 g/mol
InChI Key: FXTPLSFLZSBMBX-UHFFFAOYSA-N
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Description

2,4,6-Trinitrophenol–N,N-diethyl-2-{2-[(4-propylphenyl)sulfanyl]-1H-benzimidazol-1-yl}ethan-1-amine (2/1) is a complex organic compound that combines the properties of 2,4,6-trinitrophenol and N,N-diethyl-2-{2-[(4-propylphenyl)sulfanyl]-1H-benzimidazol-1-yl}ethan-1-amine

Preparation Methods

The synthesis of 2,4,6-Trinitrophenol–N,N-diethyl-2-{2-[(4-propylphenyl)sulfanyl]-1H-benzimidazol-1-yl}ethan-1-amine involves multiple steps. The preparation typically starts with the nitration of phenol to produce 2,4,6-trinitrophenol. This is followed by the synthesis of N,N-diethyl-2-{2-[(4-propylphenyl)sulfanyl]-1H-benzimidazol-1-yl}ethan-1-amine through a series of reactions involving benzimidazole derivatives and propylphenyl sulfanyl compounds. The final step involves combining these two components under specific reaction conditions to form the desired compound .

Chemical Reactions Analysis

2,4,6-Trinitrophenol–N,N-diethyl-2-{2-[(4-propylphenyl)sulfanyl]-1H-benzimidazol-1-yl}ethan-1-amine undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,6-Trinitrophenol–N,N-diethyl-2-{2-[(4-propylphenyl)sulfanyl]-1H-benzimidazol-1-yl}ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Compared to other similar compounds, 2,4,6-Trinitrophenol–N,N-diethyl-2-{2-[(4-propylphenyl)sulfanyl]-1H-benzimidazol-1-yl}ethan-1-amine stands out due to its unique combination of functional groups and properties. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and applications.

Properties

CAS No.

4922-03-6

Molecular Formula

C34H35N9O14S

Molecular Weight

825.8 g/mol

IUPAC Name

N,N-diethyl-2-[2-(4-propylphenyl)sulfanylbenzimidazol-1-yl]ethanamine;2,4,6-trinitrophenol

InChI

InChI=1S/C22H29N3S.2C6H3N3O7/c1-4-9-18-12-14-19(15-13-18)26-22-23-20-10-7-8-11-21(20)25(22)17-16-24(5-2)6-3;2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h7-8,10-15H,4-6,9,16-17H2,1-3H3;2*1-2,10H

InChI Key

FXTPLSFLZSBMBX-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)SC2=NC3=CC=CC=C3N2CCN(CC)CC.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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